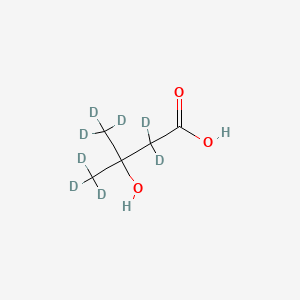

beta-Hydroxyisovaleric Acid-d8

Description

Contextualizing β-Hydroxyisovaleric Acid as a Leucine (B10760876) Metabolite

β-Hydroxyisovaleric acid, also known as 3-hydroxy-3-methylbutanoic acid, is a product of leucine catabolism. Leucine, a branched-chain amino acid, undergoes a series of enzymatic reactions primarily within the mitochondria of various tissues, including the liver, adipose tissue, and muscle. wikipedia.orgscielo.br This metabolic pathway is crucial for energy production, as its end products, acetyl-CoA and acetoacetate, are ketogenic. wikipedia.org

The breakdown of leucine begins with its transamination to α-ketoisocaproate (KIC). scielo.brresearchgate.net KIC is then oxidatively decarboxylated to isovaleryl-CoA. wikipedia.orgresearchgate.net Subsequently, isovaleryl-CoA is converted to β-methylcrotonyl-CoA. researchgate.net In the main pathway, the biotin-dependent enzyme β-methylcrotonyl-CoA carboxylase converts β-methylcrotonyl-CoA to β-methylglutaconyl-CoA, which is further metabolized to HMG-CoA and ultimately to acetyl-CoA and acetoacetate. researchgate.netnih.gov

However, an alternative metabolic route exists. When the activity of β-methylcrotonyl-CoA carboxylase is impaired, β-methylcrotonyl-CoA can be shunted to an alternate pathway, leading to the formation of β-hydroxyisovaleric acid. healthmatters.iomedscape.com This makes the urinary excretion of β-hydroxyisovaleric acid a sensitive biomarker for biotin (B1667282) deficiency. ebi.ac.uk Elevated levels can also be indicative of certain inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency and biotinidase deficiency. pharmaffiliates.comnih.gov

Rationale for Stable Isotope Labeling: The Significance of β-Hydroxyisovaleric Acid-d8 in Metabolic Studies

In the landscape of metabolic research, the precise and accurate quantification of metabolites within complex biological samples is a significant challenge. The use of stable isotope-labeled internal standards is a widely accepted strategy to overcome issues like matrix effects in mass spectrometry. β-Hydroxyisovaleric acid-d8 is a deuterated form of β-hydroxyisovaleric acid, where eight hydrogen atoms are replaced by deuterium (B1214612) atoms.

Deuterium is a stable, non-radioactive isotope of hydrogen. This substitution increases the mass of the molecule without significantly altering its chemical properties. Consequently, β-hydroxyisovaleric acid-d8 behaves almost identically to the endogenous, unlabeled β-hydroxyisovaleric acid during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer.

This distinction is the cornerstone of the stable isotope dilution method. A known quantity of β-hydroxyisovaleric acid-d8 is introduced into a biological sample at the beginning of the analytical process. By comparing the signal intensity of the endogenous analyte to that of the labeled internal standard, researchers can accurately calculate the concentration of the endogenous β-hydroxyisovaleric acid, correcting for any loss during sample preparation or signal suppression/enhancement during analysis. This approach is fundamental for achieving the high levels of accuracy and precision required in clinical diagnostics and metabolic research.

Overview of β-Hydroxyisovaleric Acid-d8 in Contemporary Metabolomics Research

The primary application of β-hydroxyisovaleric acid-d8 in modern metabolomics is as an internal standard for the quantification of β-hydroxyisovaleric acid. This is particularly crucial in clinical settings for diagnosing and monitoring conditions associated with elevated levels of this metabolite. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) heavily rely on stable isotope-labeled internal standards like β-hydroxyisovaleric acid-d8 to ensure reliable results.

For example, the diagnosis of biotin deficiency, whether nutritional or due to genetic disorders like biotinidase deficiency, often involves the measurement of urinary β-hydroxyisovaleric acid. medscape.compharmaffiliates.com The use of β-hydroxyisovaleric acid-d8 in these assays provides the necessary accuracy for clinical decision-making. Furthermore, its application extends to research on other metabolic conditions where leucine metabolism is perturbed, such as in some organic acidurias. atomfair.com

Beyond diagnostics, β-hydroxyisovaleric acid-d8 is also employed in metabolic flux analysis. atomfair.com These studies aim to understand the dynamic flow of metabolites through a particular pathway. By introducing a labeled precursor and tracing the appearance of the label in downstream metabolites, researchers can gain insights into the regulation and kinetics of metabolic networks under various physiological and pathological conditions.

Table of Compound Properties: β-Hydroxyisovaleric Acid-d8

| Property | Value |

|---|---|

| Chemical Formula | C₅H₂D₈O₃ |

| Synonyms | 3-Hydroxyisovaleric acid-d8, 3-Hydroxy-3-methylbutanoic acid-d8, Hmb-d6 |

Table of Mentioned Compounds

| Compound Name |

|---|

| β-Hydroxyisovaleric Acid |

| β-Hydroxyisovaleric Acid-d8 |

| Leucine |

| Acetyl-CoA |

| Acetoacetate |

| α-Ketoisocaproate |

| Isovaleryl-CoA |

| β-Methylcrotonyl-CoA |

| β-Methylglutaconyl-CoA |

| β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) |

| Biotin |

| Deuterium |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

126.18 g/mol |

IUPAC Name |

2,2,4,4,4-pentadeuterio-3-hydroxy-3-(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2 |

InChI Key |

AXFYFNCPONWUHW-AUOAYUKBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])C(=O)O)O |

Canonical SMILES |

CC(C)(CC(=O)O)O |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Significance of β Hydroxyisovaleric Acid

Leucine (B10760876) Catabolism and β-Hydroxyisovaleric Acid Formation

The catabolic pathway of leucine is a multi-step process that ultimately yields acetyl-CoA and acetoacetate, both of which can enter the citric acid cycle for energy production or be used for the synthesis of other molecules. The formation of β-hydroxyisovaleric acid is not a primary step in this pathway but rather a consequence of a metabolic bottleneck.

The initial steps of leucine degradation are shared with the other branched-chain amino acids, valine and isoleucine. The pathway then diverges, with a series of enzymes specific to leucine metabolism.

| Enzyme | Function in Leucine Catabolism |

| Branched-chain aminotransferase | Catalyzes the reversible transamination of leucine to α-ketoisocaproate (KIC). wikipedia.org |

| Branched-chain α-ketoacid dehydrogenase complex | Catalyzes the irreversible oxidative decarboxylation of KIC to isovaleryl-CoA. wikipedia.org |

| Isovaleryl-CoA dehydrogenase | Catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA. wikipedia.org |

| 3-Methylcrotonyl-CoA carboxylase | A biotin-dependent enzyme that carboxylates 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. wikipedia.org |

| 3-Methylglutaconyl-CoA hydratase | Hydrates 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org |

| HMG-CoA lyase | Cleaves HMG-CoA into acetyl-CoA and acetoacetate. wikipedia.org |

This table outlines the primary enzymatic steps in the catabolism of leucine.

Under normal metabolic conditions, the flow through the leucine catabolic pathway is efficient. However, when the activity of 3-methylcrotonyl-CoA carboxylase is impaired, its substrate, 3-methylcrotonyl-CoA, accumulates. This accumulation drives a "shunt" pathway, leading to the formation of β-hydroxyisovaleric acid. The key intermediates in this alternative route are:

3-Methylcrotonyl-CoA: The substrate for the deficient enzyme.

3-Hydroxyisovaleryl-CoA: Formed from the hydration of 3-methylcrotonyl-CoA by the enzyme enoyl-CoA hydratase.

β-Hydroxyisovaleric acid: Produced upon the hydrolysis of 3-hydroxyisovaleryl-CoA.

Key Enzymatic Steps in Leucine Degradation

Role of Biotin (B1667282) in Methylcrotonyl-CoA Carboxylase Activity and β-Hydroxyisovaleric Acid Flux

Biotin, also known as vitamin B7, is an essential cofactor for a small number of carboxylase enzymes in mammals, including 3-methylcrotonyl-CoA carboxylase (MCC). wikipedia.orgmedscape.com Biotin is covalently attached to the enzyme in a process catalyzed by holocarboxylase synthetase. This biotinylation is crucial for the catalytic activity of MCC, which involves the transfer of a carboxyl group to 3-methylcrotonyl-CoA. wikipedia.org

A deficiency in biotin, whether due to inadequate dietary intake, genetic defects in biotin metabolism, or other factors, leads to reduced activity of MCC. medscape.com This enzymatic block causes the accumulation of 3-methylcrotonyl-CoA and its subsequent diversion towards the formation of β-hydroxyisovaleric acid, which is then excreted in the urine. nih.gov Consequently, elevated urinary levels of β-hydroxyisovaleric acid are considered a sensitive and early biomarker of biotin deficiency. medscape.comnih.gov

| Condition | Effect on 3-Methylcrotonyl-CoA Carboxylase Activity | Consequence for β-Hydroxyisovaleric Acid Levels |

| Biotin Sufficiency | Normal enzyme activity | Basal levels |

| Biotin Deficiency | Reduced enzyme activity | Increased levels in urine and blood |

This table summarizes the impact of biotin status on the activity of 3-methylcrotonyl-CoA carboxylase and the resulting levels of β-hydroxyisovaleric acid.

Diversions and Accumulation of β-Hydroxyisovaleric Acid in Metabolic Perturbations

The accumulation of β-hydroxyisovaleric acid is a hallmark of specific metabolic disturbances that affect the leucine catabolic pathway. These can range from nutritional deficiencies to inherited genetic disorders.

Experimental models of biotin deficiency have been instrumental in elucidating the relationship between biotin status and β-hydroxyisovaleric acid excretion. Studies in both animals and humans have demonstrated that inducing a state of biotin deficiency leads to a significant and measurable increase in urinary β-hydroxyisovaleric acid. nih.govnih.gov For instance, research involving healthy adults fed a diet containing avidin (B1170675) (a protein in raw egg whites that binds biotin and prevents its absorption) showed a progressive increase in urinary β-hydroxyisovaleric acid, confirming its utility as a reliable indicator of declining biotin levels. nih.gov

Inborn errors of metabolism are genetic disorders that result in the deficiency or absence of specific enzymes. Several such disorders affect the leucine catabolic pathway, leading to the accumulation of specific intermediates, including β-hydroxyisovaleric acid.

| Inborn Error of Metabolism | Deficient Enzyme | Key Biochemical Markers |

| 3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency | 3-Methylcrotonyl-CoA carboxylase orpha.netwikipedia.org | Markedly elevated urinary 3-hydroxyisovaleric acid and 3-methylcrotonylglycine. wikipedia.org |

| Holocarboxylase Synthetase Deficiency | Holocarboxylase synthetase | Elevated urinary levels of multiple carboxylase-dependent metabolites, including 3-hydroxyisovaleric acid. pharmaffiliates.com |

| Biotinidase Deficiency | Biotinidase | Similar to holocarboxylase synthetase deficiency, with elevated urinary 3-hydroxyisovaleric acid. pharmaffiliates.com |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency | 3-Hydroxy-3-methylglutaryl-CoA lyase | Accumulation of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid in urine. nih.gov |

This table outlines key inborn errors of metabolism affecting leucine catabolism and their associated biochemical markers, including β-hydroxyisovaleric acid.

These genetic conditions underscore the critical role of the leucine degradation pathway in maintaining metabolic homeostasis. The analysis of metabolites like β-hydroxyisovaleric acid, often using stable isotope-labeled standards such as β-Hydroxyisovaleric Acid-d8, is fundamental for the diagnosis and monitoring of these rare but serious disorders.

β-Hydroxyisovaleric acid, while a minor metabolite, serves as a crucial indicator of the integrity of the leucine catabolic pathway. Its formation is a direct consequence of perturbations in this pathway, most notably the impaired function of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase. The use of its deuterated analogue, β-Hydroxyisovaleric Acid-d8, in advanced analytical techniques allows for its precise quantification, making it an invaluable tool in the study and diagnosis of nutritional deficiencies and inborn errors of metabolism. A thorough understanding of the biochemical pathways surrounding β-hydroxyisovaleric acid is essential for interpreting its clinical significance and for advancing our knowledge of metabolic regulation.

Principles and Utility of Deuterium Labeling in Metabolic Investigations

Theoretical Foundations of Stable Isotope Tracing with Deuterium (B1214612)

The fundamental principle of stable isotope tracing lies in the introduction of a labeled compound, or "tracer," into a biological system. spandidos-publications.com This tracer is chemically identical to its natural counterpart but is distinguishable by its increased mass due to the presence of heavier isotopes. jrespharm.com Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the tracer and its metabolic products. diva-portal.org

Deuterium is an ideal tracer for several reasons. Its low natural abundance (approximately 0.015%) ensures that the administered labeled compound provides a clear signal with minimal background interference. nih.gov Furthermore, substituting hydrogen with deuterium creates a significant mass shift, which is easily detectable by mass spectrometry.

A key concept in deuterium labeling is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than the carbon-hydrogen (C-H) bond. nih.gov Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process. nih.gov This effect can be harnessed to study reaction mechanisms and has been used to modulate the metabolism of certain drugs. nih.gov However, for many tracer applications, the KIE is a factor that needs to be considered and quantified, as it can alter the metabolic rate of the deuterated substrate compared to its natural counterpart. niph.go.jprupahealth.comnih.gov

β-Hydroxyisovaleric Acid-d8 as a Tracer for Leucine (B10760876) and Biotin (B1667282) Metabolism

β-Hydroxyisovaleric acid (also known as 3-hydroxy-3-methylbutanoic acid) is a metabolite produced during the breakdown of the essential branched-chain amino acid, leucine. nih.govresearchgate.net Its formation is intrinsically linked to the activity of a biotin-dependent enzyme, making it a critical indicator for both leucine metabolism and biotin status. rupahealth.comnih.gov

The catabolism of leucine proceeds through several steps, one of which is catalyzed by the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC). e-acnm.org This enzyme requires biotin (Vitamin B7) as a cofactor to function correctly. rupahealth.come-acnm.org When biotin levels are insufficient, the activity of MCC is reduced. rupahealth.com This impairment leads to the shunting of the metabolic pathway, resulting in the increased production and subsequent urinary excretion of 3-hydroxyisovaleric acid (3-HIA). nih.gove-acnm.org Consequently, elevated levels of 3-HIA in urine or blood are considered an early and sensitive biomarker of marginal biotin deficiency. rupahealth.comnih.govnih.gov

β-Hydroxyisovaleric Acid-d8, by acting as a tracer, can be used to study the kinetics and flux of the leucine degradation pathway. By introducing a known amount of the deuterated compound, researchers can track its conversion and dilution within the metabolic pool, providing insights into the rate of leucine catabolism and the functional status of biotin-dependent pathways. elsevier.esnih.gov This is particularly valuable in diagnosing inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase deficiency, where the accumulation of specific metabolites like 3-hydroxyisovaleric acid is a key diagnostic feature. semanticscholar.orggoogle.com

Application of β-Hydroxyisovaleric Acid-d8 as an Internal Standard in Quantitative Biochemistry

One of the most significant applications of β-Hydroxyisovaleric Acid-d8 is its use as an internal standard in stable isotope dilution analysis (SIDA). google.com This analytical technique is the gold standard for accurate and precise quantification of metabolites in complex biological samples like urine, plasma, and amniotic fluid. google.comcapes.gov.br

In SIDA, a known quantity of the deuterated internal standard (e.g., β-Hydroxyisovaleric Acid-d8) is added to the biological sample before any processing or analysis. Because the deuterated standard is chemically identical to the endogenous analyte (the "tracee"), it experiences the same losses during sample extraction, purification, and derivatization steps.

During analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the instrument measures the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard. Since the amount of the internal standard added is known, the exact concentration of the endogenous analyte in the original sample can be calculated with high accuracy, effectively correcting for any variability in the analytical procedure.

Research has demonstrated the efficacy of using deuterated β-hydroxyisovaleric acid (such as D6 or D8 variants) for this purpose. For instance, in GC-MS analysis, the trimethylsilyl (B98337) (TMS) derivatives of the analyte and standard are monitored at specific mass-to-charge (m/z) ratios.

| Compound | Derivative | Monitored Ion (m/z) | Reference |

|---|---|---|---|

| β-Hydroxyisovaleric Acid (Endogenous) | Trimethylsilyl (TMS) | 247 | |

| β-Hydroxyisovaleric Acid-d8 (Internal Standard) | Trimethylsilyl (TMS) | 255 |

Similarly, UPLC-MS/MS methods have been validated for high-throughput analysis, demonstrating excellent precision and accuracy for quantifying urinary 3-HIA.

| Quality Control Level | Target Concentration (μM) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|

| Low | 75 | 4.2 | 10.4 | 104.5 | |

| Medium | 150 | 3.5 | 9.2 | 102.3 | |

| High | 300 | 3.7 | 8.5 | 99.3 |

The use of β-Hydroxyisovaleric Acid-d8 as an internal standard has been pivotal in studies diagnosing biotin deficiency and other inherited metabolic disorders, providing the reliability needed for clinical and research applications. google.com

Advanced Analytical Methodologies for β Hydroxyisovaleric Acid D8

Sample Preparation Strategies for Deuterated Metabolite Analysis

The initial step in the analytical workflow involves the isolation of d8-BHIVA from complex biological samples. The chosen strategy must be efficient and reproducible to ensure accurate quantification.

Extraction Techniques from Biological Matrices

Urine is a commonly analyzed biological matrix for organic acids because it contains low levels of protein, which simplifies the sample preparation process, and organic acids are typically concentrated by the kidneys. metbio.net For the analysis of d8-BHIVA in matrices like plasma or urine, two primary extraction techniques are prevalent:

Liquid-Liquid Extraction (LLE): This is a conventional and widely used method for separating organic acids from aqueous biological fluids. nih.gov It involves the use of organic solvents, such as ethyl acetate (B1210297) and diethyl ether, to extract the analytes. up.ac.za To enhance the extraction efficiency of organic acids, a "salting out" effect can be employed by adding a large amount of inorganic salt to the aqueous solution, which reduces the solubility of the organic metabolites in the water phase. metbio.net While effective, LLE can be a multi-step and time-consuming process. nih.gov

Protein Precipitation: For plasma samples, a simpler and high-throughput approach is protein precipitation. nih.gov This technique involves adding a solvent, such as methanol (B129727) containing a small percentage of formic acid, to the plasma sample. nih.gov This denatures and precipitates the proteins, which can then be removed by centrifugation, leaving the analyte of interest, along with the internal standard d8-BHIVA, in the supernatant, ready for analysis.

Derivatization Procedures for Enhanced Volatility or Ionization

To improve the analytical characteristics of d8-BHIVA, particularly for gas chromatography, derivatization is often a necessary step. metbio.net This process chemically modifies the analyte to increase its volatility and thermal stability. metbio.net

Silylation: The most common derivatization technique for organic acids is silylation, which forms trimethylsilyl (B98337) (TMS) derivatives. metbio.netup.ac.za Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% trimethylchlorosilane (TMCS) are frequently used. metbio.netnih.gov This reaction replaces the active hydrogen atoms on the hydroxyl and carboxylic acid groups of d8-BHIVA with TMS groups, making the molecule more volatile and suitable for GC analysis. metbio.net The di-trimethylsilyl derivative of BHIVA is often targeted for quantification. nih.govnih.gov However, it's important to note that TMS derivatives can be sensitive to moisture and may decompose if exposed to even trace amounts of water. nih.gov

Pentafluorobenzyl (PFB) Bromide Derivatization: An alternative to silylation is derivatization with pentafluorobenzyl bromide (PFBBr). nih.gov This method has been shown to offer advantages over TMS derivatization for certain applications. The resulting PFB derivative can be analyzed using electron capture negative ion chemical ionization in GC-MS, providing high sensitivity. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic separation is employed to isolate d8-BHIVA from other components in the sample extract before it enters the mass spectrometer. The choice between gas and liquid chromatography depends on the nature of the analyte and the derivatization strategy used.

Gas Chromatography (GC) for Volatile Derivatives

GC is a powerful technique for separating volatile compounds and is the standard method when d8-BHIVA has been derivatized to increase its volatility. metbio.net The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. metbio.net

A typical GC system for organic acid analysis utilizes a capillary column, such as a DB-5MS, and a temperature-programmed oven to elute the compounds at different times. metbio.net The use of deuterium-labeled internal standards like d8-BHIVA is crucial in GC-MS analysis to account for any losses during the extraction and derivatization steps and to monitor the instrument's sensitivity. metbio.net It is worth noting that deuterium-labeled compounds may have slightly different retention times compared to their non-deuterated counterparts. chromforum.orgmetbio.net

Liquid Chromatography (LC) for Polar Metabolites

Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UPLC), is well-suited for the analysis of polar metabolites like BHIVA and its deuterated standard without the need for derivatization. nih.govjrespharm.com This simplifies the sample preparation process significantly. nih.gov

For the separation of BHIVA, various LC columns can be tested, including C18, HILIC, and amino (NH2) columns. jrespharm.com One study found that a Phenomenex Luna NH2 column provided good separation for the simultaneous analysis of 3-hydroxybutyric acid and 3-hydroxyisovaleric acid. jrespharm.com The mobile phase typically consists of a mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as acetonitrile. jrespharm.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the analytes. jrespharm.com The use of stable isotope-labeled internal standards like d8-BHIVA is essential for accurate quantification in LC-MS/MS methods. dntb.gov.ua

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is the detection method of choice for the analysis of d8-BHIVA due to its high selectivity and sensitivity. chromforum.org When coupled with a chromatographic system, it allows for the precise identification and quantification of the target analyte.

Tandem mass spectrometry (MS/MS) is frequently employed for quantitative analysis. usercontent.one In this technique, a specific precursor ion of the derivatized or underivatized d8-BHIVA is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. usercontent.one This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity of the analysis by filtering out background noise. nih.govusercontent.one

For the GC-MS/MS analysis of a derivatized d8-BHIVA, specific precursor and product ions are chosen. For instance, for the analysis of 3-Hydroxy-3-methylbutyrate-d8, a precursor ion of m/z 198 and a product ion of m/z 108 have been reported. usercontent.one In LC-MS/MS analysis of underivatized BHIVA, a precursor ion of m/z 117.1 and a product ion of m/z 59.0 are commonly monitored in negative ion mode. jrespharm.com The corresponding ions for d8-BHIVA would be shifted by the mass of the deuterium (B1214612) labels.

The use of a stable isotope-labeled internal standard like d8-BHIVA is fundamental to achieving accurate and precise quantification. nih.gov By calculating the ratio of the signal from the unlabeled analyte to the signal from the known concentration of the deuterated internal standard, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable results. chromforum.org

Principles of Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry in d8 Analysis

The analysis of deuterated compounds such as β-Hydroxyisovaleric Acid-d8 by mass spectrometry relies on the fundamental principles of ionization to generate charged molecules that can be detected and quantified. Two common ionization techniques, Electron Ionization (EI) and Chemical Ionization (CI), offer distinct advantages for the analysis of this stable isotope-labeled compound.

Electron Ionization (EI) is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV). azom.com This energetic interaction results in the formation of a molecular ion (M+) and extensive fragmentation. azom.com For β-Hydroxyisovaleric Acid-d8, EI would produce a characteristic mass spectrum with a molecular ion peak reflecting the mass of the deuterated compound and a series of fragment ions. While EI provides valuable structural information through these fragmentation patterns, the high energy can sometimes lead to the absence of a clear molecular ion peak, which can complicate identification, especially for unknown compounds. azom.comtofwerk.com

Chemical Ionization (CI) , in contrast, is a "soft" ionization method that utilizes a reagent gas (like methane, isobutane, or ammonia) to ionize the analyte through chemical reactions. azom.comnih.gov The reagent gas is first ionized by the electron beam, and these reagent gas ions then react with the analyte molecules, typically through proton transfer, to form protonated molecules ([M+H]+). nd.edu This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent molecular ion or protonated molecule peak. azom.com For β-Hydroxyisovaleric Acid-d8, CI is particularly advantageous as it helps to preserve the integrity of the molecular ion, providing a clear indication of the mass of the deuterated standard. nih.gov This is crucial for distinguishing the labeled standard from its unlabeled counterpart and other matrix components. azom.com

The choice between EI and CI depends on the analytical goal. EI is useful for structural elucidation due to its detailed fragmentation, while CI is preferred for its ability to provide clear molecular weight information with minimal fragmentation, which is often critical in quantitative analyses using isotopically labeled standards. azom.comnd.edu

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

Tandem mass spectrometry, or MS/MS, is a powerful technique that significantly enhances the specificity and sensitivity of analyzing β-Hydroxyisovaleric Acid-d8. researchgate.net This method involves multiple stages of mass analysis, typically using a triple quadrupole or similar instrument configuration. nih.gov The fundamental principle of MS/MS is the selection of a specific precursor ion in the first mass analyzer, its fragmentation in a collision cell, and the subsequent analysis of the resulting product ions in the second mass analyzer. mdpi.com

For the analysis of β-Hydroxyisovaleric Acid-d8, a common approach is Multiple Reaction Monitoring (MRM). nih.gov In this mode, the first quadrupole is set to select the molecular ion (or a specific adduct) of the deuterated compound. This selected ion then enters a collision cell where it is fragmented by collision-induced dissociation (CID) with an inert gas. nih.gov The second quadrupole is then set to monitor for a specific, characteristic fragment ion of β-Hydroxyisovaleric Acid-d8.

This process provides a high degree of specificity because it is highly unlikely that another compound in the sample will have the same precursor ion mass and fragment to produce the same product ion. researchgate.net This selectivity is crucial when analyzing complex biological matrices where numerous other compounds could potentially interfere with the analysis. hilarispublisher.com

Furthermore, MS/MS significantly improves the signal-to-noise ratio, leading to enhanced sensitivity. nih.gov By filtering out most of the chemical noise from the matrix, the detector can more effectively measure the signal from the analyte of interest. Research has demonstrated the successful application of GC-MS/MS with chemical ionization for the determination of β-hydroxy-β-methylbutyrate (an isomer of β-hydroxyisovaleric acid), highlighting the method's ability to achieve low limits of detection and quantification. nih.gov For instance, in one study, the limit of detection for HMB concentration was 75 nM, and the limit of quantitation was 150 nM. nih.gov

The selection of specific precursor-to-product ion transitions is a critical step in developing an MS/MS method. For β-hydroxyisovaleric acid, transitions such as m/z 117.1 → 59.0 in negative ion mode have been utilized. jrespharm.com For its deuterated counterpart, β-Hydroxyisovaleric Acid-d8, the precursor and product ion masses would be shifted according to the number of deuterium atoms, further ensuring specificity.

High-Resolution Mass Spectrometry in Stable Isotope Profiling

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in stable isotope profiling by providing highly accurate mass measurements. hilarispublisher.com This capability allows for the precise determination of the elemental composition of an ion, which is invaluable in distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas. thermofisher.com

In the context of analyzing β-Hydroxyisovaleric Acid-d8, HRMS can differentiate the deuterated standard from other endogenous or exogenous compounds that might have very similar masses. researchgate.net Conventional mass spectrometers may not have sufficient resolving power to separate these closely spaced peaks. thermofisher.com The resolving power of HRMS instruments, often exceeding 30,000, enables the separation of ions with very small mass differences. thermofisher.com

HRMS is particularly useful in non-targeted metabolomics studies where the goal is to identify and quantify a wide range of metabolites simultaneously. hilarispublisher.com By using a deuterated internal standard like β-Hydroxyisovaleric Acid-d8, HRMS can provide accurate quantification of the corresponding endogenous metabolite. The high mass accuracy, typically within 5 ppm, allows for confident identification of compounds by comparing their measured mass to theoretical masses from databases. hilarispublisher.com

Isotope Dilution Mass Spectrometry for Absolute Quantification of Metabolites Using β-Hydroxyisovaleric Acid-d8

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for the absolute quantification of metabolites due to its high accuracy and precision. nih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, in this case, β-Hydroxyisovaleric Acid-d8, to the sample as an internal standard. researchgate.net This labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. nih.gov

The key to the accuracy of IDMS lies in the fact that quantification is based on the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. researchgate.net Any loss of analyte during the analytical process will affect both the labeled and unlabeled forms equally, thus the ratio remains constant. This effectively corrects for variations in sample recovery and matrix effects, which are common challenges in the analysis of complex biological samples. researchgate.net

The use of a stable isotope-labeled standard like β-Hydroxyisovaleric Acid-d8, where multiple hydrogen atoms are replaced with deuterium, results in a significant mass shift. This allows for clear differentiation between the endogenous analyte and the internal standard by the mass spectrometer, minimizing spectral overlap and improving the accuracy of the measurement. nih.gov

IDMS using β-Hydroxyisovaleric Acid-d8 has been successfully applied in various research and clinical settings. For example, a quantitative assay for 3-hydroxyisovaleric acid in amniotic fluid was developed using D6-3-hydroxyisovaleric acid as an internal standard for the prenatal diagnosis of certain metabolic disorders. nih.gov This method, utilizing gas chromatography-mass spectrometry with ammonia (B1221849) chemical ionization, was found to be rapid, sensitive, and accurate. nih.gov

The following table outlines the key components and their roles in an IDMS workflow for the quantification of β-Hydroxyisovaleric Acid using β-Hydroxyisovaleric Acid-d8.

| Component | Role in IDMS |

| Analyte | Endogenous β-Hydroxyisovaleric Acid |

| Internal Standard | β-Hydroxyisovaleric Acid-d8 |

| Sample Preparation | Extraction and derivatization (if necessary) of both analyte and internal standard |

| Chromatography (GC or LC) | Separation of the analyte/internal standard pair from other matrix components |

| Mass Spectrometry (MS) | Detection and measurement of the signal intensities of the analyte and internal standard |

| Quantification | Calculation of the analyte concentration based on the known amount of internal standard added and the measured signal ratio |

Research Applications of β Hydroxyisovaleric Acid D8 in Experimental Systems

Elucidating Leucine (B10760876) Metabolic Flux in Cellular and Animal Models

β-Hydroxyisovaleric acid is a product of leucine catabolism. chemicalbook.comcreative-proteomics.com The use of β-hydroxyisovaleric acid-d8 allows researchers to quantitatively trace the flux through this specific branch of the leucine degradation pathway. By introducing the labeled compound into cellular or animal models, scientists can measure the rate of its conversion into downstream metabolites. This provides insights into how various physiological or pathological conditions affect leucine metabolism. For instance, studies can investigate how factors like diet, exercise, or specific diseases alter the rate at which leucine is broken down and utilized. nih.gov

Stable isotope tracers like β-hydroxyisovaleric acid-d8 are instrumental in understanding the regulation and potential dysregulation of branched-chain amino acid (BCAA) catabolic pathways. physoc.orgnih.gov This approach offers a dynamic view of metabolic processes, which is a significant advantage over static measurements of metabolite concentrations. bitesizebio.com

Investigating Biotin (B1667282) Homeostasis and Deficiency Mechanisms in Pre-clinical Studies

Elevated levels of β-hydroxyisovaleric acid are a recognized and sensitive biomarker for biotin deficiency. chemicalbook.comgdx.net Biotin is an essential cofactor for several carboxylase enzymes, including methylcrotonyl-CoA carboxylase, which is involved in the leucine degradation pathway. gdx.net When biotin levels are insufficient, the activity of this enzyme is reduced, leading to an accumulation of upstream metabolites, including β-hydroxyisovaleric acid. gdx.net

In pre-clinical studies, β-hydroxyisovaleric acid-d8 can be used as an internal standard for the accurate quantification of endogenous β-hydroxyisovaleric acid levels in biological samples like urine and plasma. This is crucial for developing and validating diagnostic tests for marginal biotin deficiency. gdx.net Furthermore, by using the deuterated tracer, researchers can investigate the dynamics of β-hydroxyisovaleric acid production and clearance in response to varying biotin status, providing a deeper understanding of the mechanisms underlying biotin-related metabolic disturbances. mdpi.com

Tracing Carbon and Deuterium (B1214612) Flow through Branched-Chain Amino Acid Pathways

The use of stable isotopes, such as the deuterium in β-hydroxyisovaleric acid-d8 and carbon-13, allows for detailed tracing of atoms through metabolic pathways. nasa.govplos.org This technique, known as metabolic tracing or fluxomics, provides a powerful tool to map the intricate network of biochemical reactions. bitesizebio.com By following the journey of the labeled atoms from β-hydroxyisovaleric acid-d8, researchers can identify and quantify the contributions of leucine catabolism to other metabolic routes.

This approach is not limited to just one pathway. The deuterium atoms can be incorporated into various other molecules, allowing for the simultaneous measurement of flux through multiple interconnected pathways. physoc.orgnih.gov This provides a more holistic view of cellular metabolism and how different pathways are coordinated. For example, it can help elucidate how the breakdown of branched-chain amino acids is linked to the citric acid cycle and other central metabolic processes.

Utilization in Targeted Metabolomic Panels for Biomarker Discovery in Experimental Models

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a key technology for biomarker discovery. au.dk Targeted metabolomic panels focus on a specific set of metabolites known to be involved in particular pathways or diseases. β-Hydroxyisovaleric acid-d8 serves as an ideal internal standard in these panels due to its chemical similarity to the endogenous analyte, allowing for precise and accurate quantification.

In experimental models of diseases like metabolic syndrome, certain cancers, or inborn errors of metabolism, targeted metabolomics can identify changes in the levels of β-hydroxyisovaleric acid and related metabolites. nih.govnih.gov The use of a deuterated standard like β-hydroxyisovaleric acid-d8 is essential for the reliability of these measurements, which can help in identifying potential new biomarkers for disease diagnosis, prognosis, or response to treatment. nih.gov

Studies on the Interplay between β-Hydroxyisovaleric Acid and Other Metabolic Pathways

Recent research has highlighted the intricate connections between different metabolic pathways. For instance, metabolites from amino acid catabolism can influence other major processes like glucose and lipid metabolism. pnas.orgresearchgate.net Studies have shown that β-hydroxyisovaleric acid and other 2-hydroxy acids can impact lactate (B86563) production in cell cultures. nih.gov

By using β-hydroxyisovaleric acid-d8, researchers can precisely track its fate and determine its influence on other metabolic networks. For example, they can investigate whether the carbon backbone of β-hydroxyisovaleric acid is used for the synthesis of other compounds or if the molecule itself has signaling roles that affect other pathways. These types of studies are crucial for building a comprehensive understanding of metabolic regulation and how it is perturbed in various disease states.

Methodological Considerations and Challenges in β Hydroxyisovaleric Acid D8 Research

Synthesis and Isotopic Purity Verification of Deuterated Standards

The synthesis of β-Hydroxyisovaleric Acid-d8 and other deuterated standards is a meticulous process that aims to introduce deuterium (B1214612) atoms into specific, stable positions within the molecule. The goal is to create a standard that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.

Synthesis: The synthetic route for creating deuterated compounds often involves using deuterated starting materials or reagents. For β-Hydroxyisovaleric Acid-d8, this could involve multi-step chemical reactions where deuterium atoms are strategically introduced. It is crucial that the labeling is stable and does not exchange with protons from the solvent or matrix during sample handling and analysis. sigmaaldrich.com

Isotopic Purity Verification: Following synthesis, the isotopic purity of the deuterated standard must be rigorously verified. avantiresearch.com This is a critical step because the presence of unlabeled analyte (d0) in the deuterated standard can lead to an overestimation of the endogenous compound. waters.com

Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for assessing isotopic purity. It can resolve the different isotopologues (molecules that differ only in their isotopic composition) and determine their relative abundances. sigmaaldrich.com The analysis reveals the percentage of the desired deuterated form (e.g., d8) compared to lesser-deuterated forms (d1, d2, etc.) and the unlabeled (d0) form. industry.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for verifying isotopic labeling. It can confirm the position of the deuterium atoms within the molecule and provide information about the extent of deuteration at each site. au.dk

An ideal deuterated standard should have high isotopic purity, typically >98%, to minimize interference with the quantification of the native analyte. avantiresearch.com

Table 1: Key Parameters in Isotopic Purity Assessment

| Parameter | Description | Importance |

| Isotopic Purity | The percentage of the internal standard that is fully labeled with the stable isotope. avantiresearch.com | High purity is essential to avoid artificially inflating the measured concentration of the analyte. waters.com |

| Isotopic Distribution | The relative abundance of all isotopologues (e.g., d0, d1, d2...d8). cerilliant.com | Helps to identify potential interferences and ensures the mass shift is sufficient to avoid overlap with the analyte's natural isotopes. avantiresearch.com |

| Positional Stability | The stability of the deuterium label at its specific molecular position. | Unstable labels can lead to back-exchange with hydrogen, compromising the accuracy of the quantification. sigmaaldrich.com |

Data Processing and Statistical Analysis for Stable Isotope Tracer Studies

Stable isotope tracer studies, which may utilize compounds like β-Hydroxyisovaleric Acid-d8, generate large and complex datasets. Proper data processing and statistical analysis are critical for extracting meaningful biological information. researchgate.net

Data Processing: The raw data from the mass spectrometer consists of ion chromatograms. The initial steps in data processing involve:

Peak Integration: Identifying and integrating the chromatographic peaks corresponding to both the unlabeled analyte and the deuterated internal standard (β-Hydroxyisovaleric Acid-d8).

Concentration Calculation: The concentration of the endogenous analyte is calculated based on the ratio of its peak area to the peak area of the known concentration of the internal standard.

Correction for Natural Isotope Abundance: For highly accurate measurements, especially in metabolic flux analysis, it is necessary to correct for the natural abundance of stable isotopes (e.g., ¹³C) in the analyte molecule. oup.com

Specialized software tools are often employed to automate and standardize these data processing steps, ensuring consistency and reducing the potential for manual error. oup.comrsc.org

Statistical Analysis: Once the concentrations are determined, statistical methods are applied to interpret the results. The choice of statistical test depends on the study design.

Differential Analysis: To compare metabolite levels between different groups (e.g., healthy vs. disease), statistical tests like t-tests or analysis of variance (ANOVA) are commonly used. oup.com

Time-Course Analysis: In studies that track metabolic changes over time, repeated measures ANOVA or other time-series analysis methods are appropriate. oup.com

Correlation Analysis: To investigate relationships between β-Hydroxyisovaleric acid levels and other clinical or biological parameters, correlation analyses (e.g., Pearson or Spearman) can be performed. nih.gov

Table 2: Common Statistical Approaches in Isotope Tracer Studies

| Analysis Type | Statistical Method | Application Example |

| Two-Group Comparison | Student's t-test | Comparing β-Hydroxyisovaleric acid levels in a control group versus a treatment group. |

| Multi-Group Comparison | ANOVA | Assessing β-Hydroxyisovaleric acid levels across multiple different disease stages. oup.com |

| Time-Dependent Changes | Repeated Measures ANOVA | Tracking the change in isotopic enrichment of β-Hydroxyisovaleric acid over several hours after tracer administration. oup.com |

| Relationship Analysis | Correlation Analysis | Examining the association between serum β-Hydroxyisovaleric acid and Body Mass Index (BMI). nih.gov |

Interpretation of Isotopic Enrichment and Positional Isomerism in Deuterated Compounds

The interpretation of data from studies using deuterated compounds goes beyond simple quantification and delves into understanding metabolic pathways and molecular structures.

Isotopic Enrichment: In stable isotope tracer studies, a labeled precursor is administered, and the incorporation of the label into downstream metabolites is measured. The "isotopic enrichment" refers to the proportion of a metabolite that is labeled. nih.gov This is a key parameter for calculating metabolic flux rates—the rates of production and consumption of metabolites. researchgate.net Interpreting isotopic enrichment requires careful consideration of the experimental design, including the mode of tracer administration (bolus, constant infusion, or primed-constant infusion) and the time required to reach an isotopic steady state. nih.gov

Positional Isomerism: Positional isomers are molecules that have the same molecular formula but differ in the position of a functional group or substituent. wikipedia.org In the context of deuterated compounds, this extends to "positional isotopomers," which are molecules that differ only in the position of the isotopic label. au.dk

For example, if a synthesis of a deuterated compound is not perfectly specific, it could result in a mixture of positional isotopomers, with deuterium atoms located at different positions on the carbon skeleton. Distinguishing between these is crucial as they can provide different information about metabolic pathways. dokumen.pub

Advanced analytical techniques are required to resolve and identify positional isomers:

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule and analyzing the masses of the resulting fragments, MS/MS can often pinpoint the location of the deuterium label. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly powerful for distinguishing between positional isomers and isotopomers, as the chemical environment of each atom is highly sensitive to its position in the molecule. au.dk

Understanding and controlling for positional isomerism is critical for the correct interpretation of tracer studies, as different positions of a label can signify different enzymatic reactions or metabolic routes. dokumen.pub The deuterium isotope effect, where a C-D bond is stronger and breaks more slowly than a C-H bond, can also influence reaction rates and lead to metabolic switching, further complicating interpretation if not properly accounted for. libretexts.orgnih.gov

Future Perspectives in β Hydroxyisovaleric Acid D8 Research

Integration with Multi-Omics Approaches for Holistic Metabolic Understanding

The true power of metabolomics is unlocked when it is integrated with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a more complete and holistic view of cellular function and dysfunction. In this context, β-hydroxyisovaleric acid-d8 plays a crucial role as an internal standard for the accurate measurement of β-hydroxyisovaleric acid, a metabolite linked to various metabolic pathways, including the catabolism of the branched-chain amino acid leucine (B10760876). caymanchem.comnih.gov

By correlating quantified levels of β-hydroxyisovaleric acid with data from other omics platforms, researchers can build comprehensive models of metabolic networks. For instance, an increase in β-hydroxyisovaleric acid levels, accurately measured using its deuterated standard, might be linked to specific genetic mutations (genomics), altered gene expression (transcriptomics), or changes in protein levels (proteomics) related to leucine degradation or biotin (B1667282) metabolism. nih.gov This integrated analysis can reveal novel biomarkers for diseases and provide deeper insights into disease mechanisms, moving beyond simple metabolite concentration changes to a more dynamic and mechanistic understanding of metabolic regulation. nih.gov

Development of Novel Analytical Platforms for Enhanced Resolution and Throughput

The continuous evolution of analytical technologies, particularly in mass spectrometry (MS) and chromatography, is expanding the frontiers of metabolomics. tandfonline.com Future research will likely focus on developing novel analytical platforms that offer even greater resolution, sensitivity, and throughput for the analysis of metabolites like β-hydroxyisovaleric acid. The use of β-hydroxyisovaleric acid-d8 will be indispensable in these advanced methods to ensure data quality and accuracy. thermofisher.comnih.gov

High-resolution mass spectrometry (HRMS) coupled with advanced liquid chromatography (LC) techniques can separate and detect a vast number of metabolites from complex biological matrices. tandfonline.com The development of new ionization sources and mass analyzers will further enhance the ability to detect and quantify low-abundance metabolites. Additionally, the move towards high-throughput screening platforms will necessitate robust and reliable internal standards like β-hydroxyisovaleric acid-d8 to handle the large sample volumes and maintain data integrity across different batches and laboratories. thermofisher.commdpi.com

Table 1: Current and Future Analytical Platforms for β-Hydroxyisovaleric Acid Analysis

| Analytical Platform | Key Features | Role of β-Hydroxyisovaleric Acid-d8 |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for volatile compounds. | Internal standard for quantification of the di-trimethylsilyl derivative. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity for a wide range of metabolites. | Internal standard to correct for matrix effects and variations in instrument response. thermofisher.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for confident metabolite identification. | Confirms the elemental composition and aids in the identification of unknown metabolites. tandfonline.com |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High efficiency separation of charged metabolites. | Internal standard for quantitative analysis in complex mixtures. tandfonline.com |

Expanding the Application of β-Hydroxyisovaleric Acid-d8 to Diverse Biological Systems and Models

While much of the current research involving β-hydroxyisovaleric acid is focused on human studies, particularly in the context of inherited metabolic disorders and diabetes, there is significant potential to expand its application to a wider range of biological systems and models. caymanchem.com The use of β-hydroxyisovaleric acid-d8 as an internal standard is crucial for ensuring the comparability and translatability of findings across these different models.

Animal Models: Studying the metabolism of β-hydroxyisovaleric acid in various animal models of disease (e.g., cancer, neurodegenerative diseases) can provide valuable insights into pathogenic mechanisms and potential therapeutic targets. caymanchem.com

Cell Culture Systems: In vitro studies using cell cultures allow for controlled experiments to investigate the specific biochemical pathways involving β-hydroxyisovaleric acid and the effects of various stimuli or genetic modifications. caymanchem.com

Microbiome Research: The gut microbiome plays a significant role in host metabolism. Investigating the production and metabolism of β-hydroxyisovaleric acid by different microbial species could reveal new connections between the microbiome and human health.

By applying standardized and quantitative metabolomics methods, facilitated by the use of β-hydroxyisovaleric acid-d8, researchers can build a more comprehensive understanding of the role of this metabolite in health and disease across the biological spectrum.

Computational Modeling and Isotope Flux Analysis for Deeper Mechanistic Insights

The integration of experimental data with computational modeling is a powerful approach for gaining a deeper mechanistic understanding of metabolic networks. nih.gov Isotope-assisted metabolic flux analysis (iMFA) is a key technique in this area, which uses stable isotope labeling to trace the flow of atoms through metabolic pathways. nih.govresearchgate.net

In the context of β-hydroxyisovaleric acid, iMFA studies could utilize precursors labeled with stable isotopes (e.g., ¹³C-leucine) to track their conversion into β-hydroxyisovaleric acid. By measuring the isotopic enrichment in β-hydroxyisovaleric acid and other related metabolites, researchers can quantify the rates (fluxes) of the enzymatic reactions involved in its production and degradation. nih.gov β-Hydroxyisovaleric acid-d8 would serve as an essential internal standard in these experiments to ensure the accurate quantification of the different isotopologues of β-hydroxyisovaleric acid.

These flux maps provide a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. nih.govnih.gov This information is critical for understanding how metabolic pathways are rewired in disease and for identifying potential targets for therapeutic intervention.

Q & A

Q. How is beta-Hydroxyisovaleric Acid-d8 structurally characterized and quantified in metabolic studies?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and quantified via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For NMR, the deuterium labeling pattern is confirmed by comparing spectral data to the non-deuterated analog (C₅H₁₀O₃) . In GC-MS, derivatization (e.g., silylation) enhances volatility, while LC-MS avoids this step, making it preferable for high-throughput analyses. A validated internal standard, such as the deuterated form, improves accuracy by correcting for matrix effects .

| Analytical Method | Sample Preparation | Key Parameters |

|---|---|---|

| GC-MS | Derivatization with BSTFA | Column: DB-5MS; Ionization: EI (70 eV) |

| LC-MS/MS | Protein precipitation | Column: C18; Ionization: ESI (-ve mode) |

Q. What are the optimal storage and handling conditions for this compound?

The compound should be stored at +4°C in its neat form to prevent degradation. For long-term stability, aliquoting and storage at -20°C under inert gas (e.g., argon) is recommended. Exposure to moisture or repeated freeze-thaw cycles should be avoided, as hydrolysis or isotopic exchange may occur .

Q. How is this compound used as an internal standard in biotin deficiency studies?

As a stable isotope-labeled analog, it serves as a reference for quantifying endogenous beta-Hydroxyisovaleric acid (3HIA) in biological matrices. Researchers spike known concentrations into urine or plasma samples to correct for recovery losses during extraction. This method reduces variability caused by matrix effects, particularly in LC-MS workflows .

Advanced Research Questions

Q. How can contradictory data on urinary 3HIA levels in biotin-deficient populations be resolved?

Discrepancies often arise from:

- Pre-analytical factors : Delayed sample processing or improper storage, which may degrade 3HIA.

- Analytical variability : Differences in derivatization efficiency (GC-MS) or ionization suppression (LC-MS).

- Population heterogeneity : Genetic variations in the 3HIA-carnitine detoxification pathway . To mitigate these, standardize protocols using deuterated internal standards (e.g., this compound) and validate findings with orthogonal methods (e.g., enzymatic assays for biotin status) .

Q. What experimental design considerations are critical for longitudinal studies assessing biotin status using this compound?

- Cohort selection : Stratify by factors influencing biotin metabolism (e.g., pregnancy, smoking, anticonvulsant use) .

- Sampling frequency : Collect urine/serum at consistent intervals to capture dynamic changes.

- Control groups : Include participants on biotin-supplemented diets to establish baseline 3HIA excretion rates.

- Data normalization : Use creatinine-adjusted 3HIA levels to account for renal function variability .

Q. How can this compound be integrated into multi-omics studies of metabolic disorders like isovaleric acidemia?

Combine targeted quantification of 3HIA-d8 with untargeted metabolomics or proteomics to identify co-regulated pathways. For example:

- Metabolite correlation networks : Link 3HIA levels to leucine catabolism intermediates (e.g., isovaleryl-CoA).

- Pathway enrichment analysis : Overlay 3HIA data with transcriptomic signatures of mitochondrial dysfunction. Such integration clarifies whether elevated 3HIA reflects primary metabolic blockades or compensatory mechanisms .

Methodological Challenges and Solutions

Q. What strategies improve sensitivity in detecting low-abundance 3HIA-d8 in complex matrices?

- Pre-concentration : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB).

- Chemical derivatization : Use pentafluorobenzyl bromide to enhance electron-capture detection in GC-MS.

- High-resolution MS : Employ Q-TOF or Orbitrap platforms for improved selectivity in LC-MS workflows .

Q. How do isotopic purity and position of deuterium labeling impact experimental outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.